molecular formula C16H13NO5S B5535890 Methyl 2-[3-(2-methyl-1,3-thiazol-5-yl)-4-oxochromen-7-yl]oxyacetate

Methyl 2-[3-(2-methyl-1,3-thiazol-5-yl)-4-oxochromen-7-yl]oxyacetate

Cat. No.: B5535890
M. Wt: 331.3 g/mol
InChI Key: FNJBIQPBVYMMAA-UHFFFAOYSA-N
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Description

Methyl 2-[3-(2-methyl-1,3-thiazol-5-yl)-4-oxochromen-7-yl]oxyacetate is a complex organic compound that features a thiazole ring and a chromone moiety. The presence of these two heterocyclic structures makes it a compound of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(2-methyl-1,3-thiazol-5-yl)-4-oxochromen-7-yl]oxyacetate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by reacting ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol . The chromone moiety can be synthesized separately through the cyclization of appropriate precursors. The final step involves the esterification of the chromone and thiazole intermediates to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(2-methyl-1,3-thiazol-5-yl)-4-oxochromen-7-yl]oxyacetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The chromone moiety can be reduced to form dihydrochromones.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole and chromone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the chromone moiety can produce dihydrochromones.

Scientific Research Applications

Methyl 2-[3-(2-methyl-1,3-thiazol-5-yl)-4-oxochromen-7-yl]oxyacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[3-(2-methyl-1,3-thiazol-5-yl)-4-oxochromen-7-yl]oxyacetate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The chromone moiety can interact with DNA and proteins, affecting cellular processes. These interactions can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular pathways, and induction of cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[3-(2-methyl-1,3-thiazol-5-yl)-4-oxochromen-7-yl]oxyacetate is unique due to the combination of the thiazole and chromone rings in a single molecule. This dual functionality enhances its potential for diverse biological activities and makes it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-[3-(2-methyl-1,3-thiazol-5-yl)-4-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5S/c1-9-17-6-14(23-9)12-7-22-13-5-10(21-8-15(18)20-2)3-4-11(13)16(12)19/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJBIQPBVYMMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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